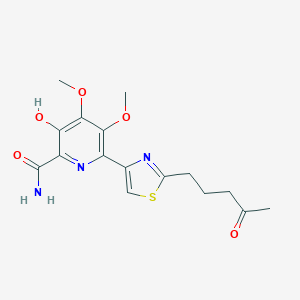

Karnamicin B1

Description

Structure

3D Structure

Properties

CAS No. |

122535-51-7 |

|---|---|

Molecular Formula |

C16H19N3O5S |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-hydroxy-4,5-dimethoxy-6-[2-(4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C16H19N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7,21H,4-6H2,1-3H3,(H2,17,22) |

InChI Key |

YHUKJOZKFWSOQJ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC |

Canonical SMILES |

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Assembly Line: A Technical Guide to the Complete Biosynthetic Pathway of Karnamicin B1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the complete biosynthetic pathway of Karnamicin B1, a potent angiotensin-converting enzyme (ACE) inhibitor. Discovered in the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2, the biosynthesis of this complex natural product involves a sophisticated interplay of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line and a series of tailoring enzymes. This document details the genetic basis, enzymatic mechanisms, and experimental validation of the pathway, offering valuable insights for natural product biosynthesis research and the development of novel pharmaceuticals.

Core Biosynthetic Machinery and Gene Cluster

The biosynthesis of this compound is orchestrated by the knm gene cluster, which encodes the enzymatic machinery required for its assembly. The core of this machinery is a hybrid PKS-NRPS system, complemented by tailoring enzymes that modify the molecular scaffold to produce the final bioactive compound.

Table 1: Key Genes and Enzymes in the this compound Biosynthetic Pathway

| Gene | Enzyme/Protein | Proposed Function |

| knm PKS-NRPS | Polyketide Synthase-Nonribosomal Peptide Synthetase | Assembles the core polyketide-peptide backbone of Karnamicin. |

| knmB1 | Flavoprotein Hydroxylase | Regioselective hydroxylation of the pyridine ring. |

| knmB2 | Flavoprotein Hydroxylase | Regioselective hydroxylation of the pyridine ring. |

| knmC | Asparagine Synthase | Involved in the transamination of a biosynthetic intermediate. |

| knmE | Amidohydrolase | Catalyzes a hydrolysis step in the pathway. |

| knmF | Methyltransferase | Performs O-methylation of a hydroxyl group on the pyridine ring. |

The Stepwise Assembly of this compound

The biosynthesis of this compound is a multi-step process that begins with the activation of precursor molecules and proceeds through a series of condensation and modification reactions. The proposed pathway, elucidated through isotopic labeling, gene inactivation, and in vitro enzymatic assays, is detailed below.

Initiation and Elongation by the PKS-NRPS Assembly Line

The assembly of the Karnamicin core structure is initiated by the loading of a fatty acid precursor onto the acyl carrier protein (ACP) domain of the PKS module. This is followed by a series of condensation reactions with extender units, orchestrated by the various domains of the PKS-NRPS megasynthase, including ketosynthase (KS), acyltransferase (AT), condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains. A key feature is the incorporation of L-cysteine, which is activated by the adenylation domain and tethered to the PCP domain, ultimately forming the thiazole ring.

Formation of the Pyridine Ring and Subsequent Tailoring Reactions

Following the assembly of the linear precursor on the PKS-NRPS, a cyclization reaction, catalyzed by a condensation/cyclization (Cy) domain, leads to the formation of a pyridine ring. This core scaffold then undergoes a series of post-assembly modifications by tailoring enzymes to yield this compound.

-

Hydroxylation: Two distinct flavoprotein hydroxylases, KnmB1 and KnmB2, carry out regioselective hydroxylations of the pyridine ring. These enzymes are crucial for establishing the correct oxygenation pattern on the aromatic core.

-

Transamination: The asparagine synthase homolog, KnmC, is proposed to catalyze a key transamination reaction on an intermediate.

-

Hydrolysis: An amidohydrolase, KnmE, is involved in a hydrolytic step, the exact timing of which in the pathway is still under investigation.

-

Methylation: The final tailoring step relevant to this compound is the O-methylation of a hydroxyl group on the pyridine ring, a reaction catalyzed by the methyltransferase KnmF.

dot graph "Karnamicin_B1_Biosynthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Proposed Biosynthetic Pathway of this compound", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Precursors [label="Fatty Acid Precursor + Extender Units + L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS_NRPS [label="PKS-NRPS Assembly (knm PKS-NRPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linear_Intermediate [label="Linear Polyketide-Peptide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine_Core [label="Pyridine Ring Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxylated_Intermediate1 [label="First Hydroxylation (KnmB2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylated_Intermediate2 [label="Second Hydroxylation (KnmB1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transaminated_Intermediate [label="Transamination (KnmC)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzed_Intermediate [label="Hydrolysis (KnmE)", fillcolor="#FBBC05", fontcolor="#202124"]; Karnamicin_B1 [label="this compound (O-Methylation by KnmF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precursors -> PKS_NRPS; PKS_NRPS -> Linear_Intermediate; Linear_Intermediate -> Pyridine_Core; Pyridine_Core -> Hydroxylated_Intermediate1; Hydroxylated_Intermediate1 -> Hydroxylated_Intermediate2; Hydroxylated_Intermediate2 -> Transaminated_Intermediate; Transaminated_Intermediate -> Hydrolyzed_Intermediate; Hydrolyzed_Intermediate -> Karnamicin_B1; } }

Quantitative Data

The biological activity of this compound and its analogs has been quantified, demonstrating their potential as therapeutic agents.

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Karnamicins

| Compound | IC50 (µM) |

| Karnamicin E1 | 0.24 |

| Karnamicin E2 | 0.89 |

| Karnamicin E3 | 1.25 |

| Karnamicin E4 | 3.45 |

| Karnamicin E5 | 4.81 |

| Karnamicin E6 | 5.81 |

| Note: Data extracted from Yu et al., 2023. Lower IC50 values indicate higher inhibitory activity. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, biochemical, and analytical techniques. Below are summaries of the key experimental protocols.

Gene Inactivation and Heterologous Expression

Objective: To determine the function of individual genes within the knm cluster.

Methodology:

-

Construction of Gene Deletion Mutants: In-frame deletion mutants of specific knm genes were constructed in the native producer, L. rhizosphaerae NEAU-A2, using a λ-Red-mediated gene replacement method.

-

Heterologous Expression: The entire knm gene cluster was captured on a cosmid (p5C1) and introduced into a model Streptomyces host, such as S. albus J1074, via E. coli–Streptomyces conjugation for heterologous production of karnamicins.

-

Metabolite Analysis: The culture broths of the wild-type, mutant, and heterologous host strains were analyzed by High-Performance Liquid Chromatography (HPLC) to compare their metabolite profiles and identify biosynthetic intermediates or the loss of final products.

dot graph "Gene_Function_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Workflow for Gene Function Determination", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Identify Target Gene in 'knm' Cluster", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Deletion [label="Construct In-frame Deletion Mutant in Native Host", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterologous_Expression [label="Heterologous Expression of Gene Cluster", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fermentation [label="Fermentation of Wild-type, Mutant, and Heterologous Strains", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Metabolite Extraction from Culture Broth", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_Analysis [label="HPLC Analysis of Metabolite Profiles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="Compare Profiles to Determine Gene Function", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Assign Function to the Gene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Gene_Deletion; Start -> Heterologous_Expression; Gene_Deletion -> Fermentation; Heterologous_Expression -> Fermentation; Fermentation -> Extraction; Extraction -> HPLC_Analysis; HPLC_Analysis -> Comparison; Comparison -> End; } }

In Vitro Enzymatic Assays

Objective: To confirm the specific catalytic function of the tailoring enzymes.

Methodology:

-

Protein Expression and Purification: The genes encoding the tailoring enzymes (e.g., knmB1, knmB2, knmF) were cloned into expression vectors and overexpressed in E. coli. The recombinant proteins were then purified, typically using affinity chromatography.

-

Enzyme Assays: The purified enzymes were incubated with their putative substrates (biosynthetic intermediates isolated from mutant strains or chemically synthesized).

-

Product Analysis: The reaction mixtures were analyzed by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected products, thereby confirming the enzyme's function. For example, the hydroxylase activity of KnmB1 and KnmB2 was confirmed by incubating them with a pyridine-containing intermediate and observing the formation of hydroxylated products.

dot graph "Enzyme_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="In Vitro Enzyme Characterization Workflow", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Select Target Tailoring Enzyme", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone Gene into Expression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expression [label="Overexpress Recombinant Protein in E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purify Enzyme using Affinity Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Incubate Purified Enzyme with Putative Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Reaction Products by HPLC and LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Confirm Enzyme Function", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cloning; Cloning -> Expression; Expression -> Purification; Purification -> Assay; Assay -> Analysis; Analysis -> End; } }

This comprehensive guide provides a detailed overview of the elucidation of the this compound biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and drug discovery, facilitating further investigation and exploitation of this fascinating biosynthetic system.

Unraveling Karnamicin B1: A Technical Guide to its Structure and Stereochemistry

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and stereochemical determination of Karnamicin B1, a potent antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering an in-depth look at the experimental protocols and data interpretation that defined this complex molecule.

Executive Summary

This compound is a natural product belonging to a class of antibiotics characterized by a unique and highly substituted pyridine-thiazole core. The determination of its planar structure and the precise arrangement of its stereocenters was a significant undertaking, relying on a combination of advanced spectroscopic techniques and confirmatory total synthesis. This guide will detail the key experiments, present the quantitative data in a structured format, and illustrate the logical workflow employed in this scientific endeavor.

Structural Elucidation of the Karnamicin Core

The initial determination of the planar structure of the karnamicin family, including the B1 analogue, was achieved through a series of spectroscopic analyses. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided the molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy revealed the connectivity of the atoms.

Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

Instrument: A high-resolution mass spectrometer, such as a Bruker maXis II HD QTOF-MS.

-

Sample Preparation: A dilute solution of purified this compound in methanol (approximately 1 µg/mL).

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Data was acquired over a mass range of m/z 100-1000. The instrument was calibrated using a standard solution of sodium formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

-

Experiments Conducted:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Data Processing: All NMR data were processed using appropriate software (e.g., MestReNova). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal. Coupling constants (J) are reported in Hertz (Hz).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the core structure of this compound.

Table 1: HRESIMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 408.1587 | 408.1591 | C₁₉H₂₆N₃O₅S |

Table 2: ¹H and ¹³C NMR Data for the Core Structure of this compound (in CD₃OD, 600 MHz)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H ↔ H) |

| 2 | 165.2 | - | - | - |

| 3 | 148.5 | - | 4-OCH₃, 5-H | - |

| 4 | 152.8 | 3.95 (s) | 3, 5 | - |

| 5 | 115.6 | 7.85 (s) | 3, 4, 6, 7 | - |

| 6 | 168.9 | - | 5-H, 7-NH₂ | - |

| 7 | - | 7.50 (br s), 8.10 (br s) | 5, 6 | - |

| 2' | 170.1 | - | 4'-H, 5'-H | - |

| 4' | 118.3 | 7.55 (s) | 2', 5', 1'' | - |

| 5' | 145.7 | - | 4'-H, 1'' | - |

| 1'' | 55.4 | 4.80 (t, 7.2) | 4', 5', 2'', 3'' | 2''-H₂ |

| 2'' | 32.1 | 2.10 (m) | 1'', 3'', 4'' | 1''-H, 3''-H₂ |

| 3'' | 28.9 | 1.85 (m) | 1'', 2'', 4'', 5'' | 2''-H₂, 4''-H₂ |

| 4'' | 45.3 | 2.50 (t, 7.5) | 2'', 3'', 5'', 6'' | 3''-H₂, 5''-H₂ |

| 5'' | 212.5 | - | 4''-H₂, 6''-H₃ | - |

| 6'' | 30.1 | 2.15 (s) | 4'', 5'' | - |

| 3-OCH₃ | 61.2 | 3.90 (s) | 3 | - |

| 4-OCH₃ | 61.8 | 3.95 (s) | 4 | - |

Stereochemistry Determination via Total Synthesis

The absolute stereochemistry of the chiral center at C-1'' of the side chain could not be determined by spectroscopic methods alone. Therefore, a total synthesis of both possible enantiomers of this compound was undertaken to compare their properties with the natural product. The key steps in this synthesis are outlined below.

Experimental Workflow for Stereochemical Assignment

Caption: Workflow for the determination of the absolute stereochemistry of this compound.

Key Synthetic Steps and Reagents

The total synthesis of this compound was a multi-step process. A crucial aspect was the use of a chiral starting material to establish the stereochemistry of the C-1'' position.

-

Chiral Starting Material: The synthesis commenced from a known chiral building block, such as the (R)- or (S)-enantiomer of Roche ester, to introduce the desired stereochemistry.

-

Side Chain Elaboration: The chiral starting material was converted to the 4-oxopentyl side chain through a series of standard organic reactions, including protection/deprotection steps, chain elongation, and oxidation.

-

Thiazole Ring Formation: The elaborated side chain was then used to construct the thiazole ring, typically via a Hantzsch-type thiazole synthesis by reacting a thioamide with an α-haloketone.

-

Pyridine Ring Assembly: The substituted thiazole was subsequently coupled with a suitably functionalized pyridine precursor to assemble the core structure of this compound.

-

Final Functional Group Manipulations: The synthesis was completed with any necessary final adjustments to the functional groups, such as the installation of the carboxamide at C-6.

Comparison of Synthetic and Natural this compound

The synthesized enantiomers of this compound were compared to the natural product using a variety of analytical techniques.

Table 3: Comparison of Synthetic and Natural this compound

| Property | Natural this compound | Synthetic (R)-Karnamicin B1 | Synthetic (S)-Karnamicin B1 |

| ¹H NMR Spectrum | Matches | Does not match | Matches |

| ¹³C NMR Spectrum | Matches | Does not match | Matches |

| HPLC Retention Time¹ | 15.2 min | 15.8 min | 15.2 min |

| Optical Rotation [α]D² | +25.3° (c 0.1, MeOH) | -25.1° (c 0.1, MeOH) | +25.4° (c 0.1, MeOH) |

¹ Chiral HPLC was used to separate the enantiomers. ² Specific rotation was measured at the sodium D-line (589 nm).

The data clearly indicated that the natural this compound possesses the (S)-configuration at the C-1'' stereocenter.

Logical Pathway for Structure and Stereochemistry Determination

The overall logic for elucidating the complete structure of this compound followed a hierarchical approach, starting from the basic molecular formula and culminating in the assignment of the absolute stereochemistry.

Caption: Logical workflow for the complete structural elucidation of this compound.

Conclusion

The determination of the structure and stereochemistry of this compound serves as a classic example of the synergistic use of modern spectroscopic techniques and chemical synthesis in natural product chemistry. The unambiguous assignment of its planar structure was achieved through detailed NMR and mass spectrometric analysis, while the absolute stereochemistry was definitively established through a rigorous total synthesis and comparison with the natural product. This comprehensive understanding of the molecular architecture of this compound is fundamental for future studies into its mechanism of action and for the development of new therapeutic agents.

Understanding the Mechanism of Action of Karnamicin B1 as an ACE Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of Karnamicin B1's mechanism of action as an Angiotensin-Converting Enzyme (ACE) inhibitor. The information is compiled from available scientific literature, focusing on its inhibitory activity, putative binding interactions, and the broader context of its role in the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction to this compound and ACE Inhibition

Karnamicins are a class of natural products bearing unique, fully substituted hydroxypyridine and thiazole moieties.[1] They have been identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key zinc-dependent dipeptidase in the Renin-Angiotensin-Aldosterone System (RAAS). ACE plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. Inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and related cardiovascular diseases.[1] Recent studies have highlighted several karnamicins, including this compound, for their significant ACE inhibitory activity, suggesting their potential as novel antihypertensive agents.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds against ACE has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being the primary metric reported.

| Compound | ACE Inhibitory Activity (IC50 in µM) |

| Karnamicin E1 | 0.24 |

| Karnamicin E2 | 5.81 |

| Karnamicin E3 | 1.22 |

| Karnamicin E4 | 0.48 |

| Karnamicin E5 | 1.95 |

| Karnamicin E6 | 0.36 |

Data sourced from "Discovery and biosynthesis of karnamicins as angiotensin converting enzyme inhibitors".[1] Note: The specific IC50 value for this compound was not explicitly detailed in the primary discovery literature, which focused on Karnamicins E1-E6. However, the class of compounds demonstrates significant inhibitory action.

Putative Mechanism of Action: Insights from Molecular Docking

While detailed kinetic studies are not yet publicly available, molecular docking simulations have provided insights into the potential binding mode of karnamicins to the ACE active site. These studies suggest that the hydroxypyridine and thiazole moieties, characteristic of the karnamicin scaffold, are crucial for their interaction with the enzyme.[1]

The proposed mechanism involves the binding of the karnamicin molecule within the active site of ACE, a zinc-containing metalloprotein.[1] It is hypothesized that functional groups on the karnamicin molecule interact with key residues and the catalytic zinc ion in the ACE active site, thereby preventing the substrate (angiotensin I) from binding and being converted to angiotensin II.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE Inhibition

The following diagram illustrates the central role of ACE in the RAAS pathway and the point of intervention for an ACE inhibitor like this compound.

Experimental Protocols for ACE Inhibition Assays

While the specific protocol used for the initial discovery of karnamicins' activity was not detailed, this section outlines a representative and widely adopted in vitro ACE inhibition assay methodology. This protocol is based on the spectrophotometric detection of hippuric acid produced from the ACE-catalyzed hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

Materials

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Test compound (this compound)

-

Positive control (e.g., Captopril)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 228 nm

Procedure

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a solution of HHL in the borate buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add a specific volume of the test compound solution (this compound at various concentrations) or the positive control.

-

Add the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.

-

To initiate the reaction, add the HHL substrate solution to the mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a volume of HCl (e.g., 1 M).

-

Add ethyl acetate to extract the hippuric acid (the product of the reaction) from the aqueous solution.

-

Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully transfer the upper organic layer (ethyl acetate containing hippuric acid) to a new tube.

-

Evaporate the ethyl acetate, often by heating.

-

Re-dissolve the dried hippuric acid residue in deionized water or buffer.

-

Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro ACE inhibition assay.

Enzyme Kinetics and Inhibition Type

A thorough understanding of an inhibitor's mechanism requires detailed enzyme kinetic studies to determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. In this mode, the apparent Km of the substrate increases, while the Vmax remains unchanged. This type of inhibition can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. In this case, the Vmax decreases, while the Km remains unchanged.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition leads to a decrease in both Vmax and Km.

As of the current literature review, specific studies detailing the Ki value and the precise type of inhibition for this compound have not been published. Further research, including Lineweaver-Burk plot analysis or other kinetic modeling techniques, is required to elucidate these crucial mechanistic details.

Conclusion and Future Directions

This compound belongs to a promising new class of natural product-based ACE inhibitors. The available data, primarily from in vitro IC50 determination and molecular docking, strongly support its function as a direct inhibitor of the Angiotensin-Converting Enzyme. However, to fully characterize its mechanism of action for potential therapeutic development, further studies are essential. Key areas for future research include:

-

Detailed Enzyme Kinetic Analysis: To determine the Ki value and the specific mode of inhibition (competitive, non-competitive, etc.).

-

In Vivo Efficacy: To assess the antihypertensive effects of this compound in animal models of hypertension.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structural Biology: To obtain co-crystal structures of ACE in complex with this compound to definitively confirm the binding mode and interactions at the atomic level.

This guide provides a comprehensive summary of the current knowledge on this compound as an ACE inhibitor. As new research becomes available, this understanding will undoubtedly be refined, paving the way for the potential development of a novel therapeutic agent for cardiovascular diseases.

References

Unraveling Karnamicin B1: A Technical Review of Its Antimicrobial Properties

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific knowledge regarding the antibacterial properties and spectrum of Karnamicin B1. While originally identified as an antibiotic, subsequent research has been limited, leading to a focused yet constrained understanding of its full potential. This document aims to synthesize the existing data, detail relevant experimental methodologies, and provide a framework for future investigation.

Introduction

This compound is a natural product first described in the late 20th century. It belongs to a class of compounds known as karnamicins, which are characterized by a unique molecular structure.[1] Despite its initial classification as an antibiotic, the primary focus of recent research on the broader karnamicin family has shifted towards their potential as angiotensin-converting enzyme (ACE) inhibitors.[1] This guide, however, will focus specifically on the antimicrobial aspects of this compound.

Antibacterial and Antifungal Spectrum

Current scientific literature indicates that this compound possesses weak antibacterial activity , primarily against Gram-positive bacteria.[1] Detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a wide range of bacterial strains, are not extensively available in published research. This scarcity of data prevents a comprehensive tabular comparison of its efficacy against other antibiotics.

In addition to its antibacterial properties, some sources also refer to this compound as a novel antifungal agent .[2][3] However, similar to its antibacterial profile, in-depth studies detailing its spectrum of antifungal activity and potency are not readily accessible in the current body of scientific literature.

Due to the limited quantitative data, a detailed table of MIC values cannot be provided.

Experimental Protocols

While specific experimental protocols for determining the antibacterial properties of this compound are not detailed in the available literature, standard microbiological methods would be employed. The following represents a generalized workflow for such an investigation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric of antibacterial activity. A standard method for its determination is the broth microdilution assay.

Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination using broth microdilution.

Antibacterial Spectrum Determination

To determine the spectrum of activity, the MIC assay would be performed against a diverse panel of clinically relevant bacteria.

Logical Flow for Spectrum Determination

Caption: Logical relationship for defining the antibacterial spectrum.

Signaling Pathways and Mechanism of Action

The mechanism of action and any affected signaling pathways for this compound have not been elucidated in the available scientific literature. The primary focus of recent studies on the karnamicin class has been on their interaction with the angiotensin-converting enzyme, which is not directly related to antibacterial activity.[1] Therefore, a diagram of its antibacterial signaling pathway cannot be provided.

Conclusion and Future Directions

This compound is a compound with a history rooted in antibiotic discovery. However, current knowledge of its antibacterial and antifungal properties is limited, with reports suggesting weak activity against Gram-positive bacteria. The lack of extensive research since its initial discovery and synthesis in 1997 has resulted in a significant gap in our understanding of its full antimicrobial potential.[1]

Future research should focus on:

-

Comprehensive antimicrobial screening: Testing this compound and its analogs against a broad and diverse panel of bacterial and fungal pathogens.

-

Quantitative analysis: Determining precise MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

-

Mechanism of action studies: Elucidating the molecular target and cellular pathways affected by this compound to understand the basis of its antimicrobial activity.

A renewed investigation into the antimicrobial properties of this compound could yet reveal a valuable scaffold for the development of new anti-infective agents.

References

A Technical Guide to the Total Synthesis of Karnamicin B1 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the strategic approaches to the total synthesis of Karnamicin B1, a novel antifungal agent, and provides insights into the synthesis of its analogues. The core of this guide focuses on the first and only reported total synthesis of this compound, offering a comprehensive overview of the retrosynthetic analysis, key synthetic transformations, and the logical flow of the synthetic route.

Core Synthesis of this compound

The seminal total synthesis of this compound was accomplished by Umemura and colleagues in 1997, as reported in Tetrahedron Letters. Their strategy hinged on the construction of the key substituted pyridine core via a novel ring-transformation of a furan derivative and the subsequent introduction of the thiazole and side-chain moieties.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound is outlined below. The primary disconnection is at the C2-position of the pyridine ring, separating the thiazole moiety and the pyridine core. The pyridine core itself is envisioned to arise from a furan precursor through a ring expansion and transformation sequence.

Physical and chemical properties of synthetic Karnamicin B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of synthetic Kanamycin B, often referred to as Bekanamycin. Kanamycin B is a potent aminoglycoside antibiotic, a minor component of the kanamycin complex produced by Streptomyces kanamyceticus. This document details its core physicochemical characteristics, outlines experimental protocols for their determination, and presents a schematic of its mechanism of action. All quantitative data are summarized in structured tables for clarity and comparative analysis. Methodologies for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC), are provided. Furthermore, this guide includes a detailed representation of the total synthesis workflow and the mechanism of action signaling pathway using the DOT language for Graphviz visualization, adhering to specified formatting requirements.

Introduction

Kanamycin B is a member of the aminoglycoside class of antibiotics, which are known for their efficacy against a broad spectrum of bacterial infections. It is structurally similar to the more abundant Kanamycin A, differing in the substitution at the C2' position of the 6-amino-6-deoxy-D-glucose ring, where Kanamycin B possesses a second amino group. This structural modification enhances its antibacterial potency, particularly against certain resistant strains, but also contributes to increased ototoxicity and nephrotoxicity compared to Kanamycin A. The growing interest in developing new aminoglycoside derivatives with improved therapeutic indices necessitates a thorough understanding of the fundamental properties of parent compounds like Kanamycin B. This guide focuses on the synthetic variant, ensuring a homogenous source for research and development purposes. The term "Kanamycin B1" is not a standard nomenclature in the scientific literature; therefore, this document will refer to the compound as Kanamycin B.

Physical and Chemical Properties

The physical and chemical properties of synthetic Kanamycin B are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.

General Properties

| Property | Value |

| Chemical Name | O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-6))-2-deoxy-D-Streptamine |

| Synonyms | Bekanamycin, Nebramycin V |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ |

| Molecular Weight | 483.51 g/mol |

| Appearance | Almost White Crystalline Powder |

Physicochemical Data

| Property | Value |

| Melting Point | 178-182°C (decomposes) |

| Solubility | Soluble in water and formamide. Slightly soluble in chloroform and isopropyl alcohol. |

| pKa Values | N-1: 8.10, N-3: 6.78, N-2': 7.36, N-6': 8.97, N-3'': 7.65 |

| Specific Optical Rotation | +114° (c = 0.98 in water at 21°C, D line)[1] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of synthetic Kanamycin B are provided below.

Determination of Melting Point

The melting point of Kanamycin B is determined using the capillary method.

-

Sample Preparation: A small amount of finely powdered, dry synthetic Kanamycin B is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute until it is approximately 30°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Measurement: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Due to decomposition, the observation of charring should also be noted.

Determination of Solubility

The solubility of Kanamycin B is determined by the equilibrium solubility method.

-

Sample Preparation: An excess amount of synthetic Kanamycin B is added to a known volume of the solvent (e.g., water, formamide, chloroform, isopropyl alcohol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of Kanamycin B in the filtrate is then determined using a validated analytical method, such as HPLC with a suitable detector.

-

Calculation: The solubility is expressed as mg/mL or g/L.

Determination of pKa Values by NMR Spectroscopy

The individual pKa values of the five primary amino groups of Kanamycin B can be determined using multinuclear NMR spectroscopy.

-

Sample Preparation: A solution of Kanamycin B is prepared in D₂O.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped for ¹H, ¹³C, and ¹⁵N detection is used.

-

Procedure: A series of NMR spectra are acquired at different pH (or pD) values, typically ranging from acidic to basic. The pH of the sample is adjusted by the addition of small aliquots of DCl or NaOD.

-

Data Analysis: The chemical shifts of the protons and carbons adjacent to the nitrogen atoms, as well as the nitrogen atoms themselves (via ¹H-¹⁵N HMBC), are plotted against the pH. The inflection point of the resulting sigmoidal curve for each monitored nucleus corresponds to the pKa value of the respective amino group.

Determination of Specific Optical Rotation

The specific optical rotation of Kanamycin B is a measure of its chirality and purity.

-

Sample Preparation: A solution of synthetic Kanamycin B is prepared by accurately weighing a known amount of the substance and dissolving it in a precise volume of water (e.g., 0.98 g in 100 mL).

-

Instrumentation: A calibrated polarimeter using the sodium D-line (589.3 nm) as the light source and a 1 dm (100 mm) sample cell is used.

-

Procedure: The polarimeter is zeroed with the solvent (water). The sample solution is then placed in the sample cell, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured at a constant temperature (e.g., 21°C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{α}{c \times l} where T is the temperature in degrees Celsius, D is the sodium D-line, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of synthetic Kanamycin B.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a UV detector after derivatization) is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate or heptafluorobutyric acid as an ion-pairing agent) and an organic modifier (e.g., acetonitrile). The specific conditions need to be optimized for the chosen column.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Detection: ELSD is suitable for underivatized Kanamycin B. Alternatively, pre- or post-column derivatization with agents like o-phthalaldehyde (OPA) allows for fluorescence detection.

-

-

Sample Preparation: A solution of synthetic Kanamycin B is prepared in the mobile phase or a compatible solvent at a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components.

Total Synthesis Workflow

The total synthesis of Kanamycin B is a complex multi-step process. A key challenge is the stereoselective formation of the α-glycosidic linkages. The following workflow provides a conceptual overview of a synthetic route.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Kanamycin B, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This interaction leads to a cascade of events culminating in bacterial cell death.

Stability

The stability of synthetic Kanamycin B is a critical parameter for its storage and formulation.

-

pH Stability: Kanamycin B is most stable in a slightly acidic pH range (4.5 to 5.5).[2] Its stability decreases outside this range.

-

Thermal Stability: Kanamycin B degrades at high temperatures. Solutions should be stored at refrigerated temperatures (2-8°C) to minimize degradation.[2]

-

Light Stability: Exposure to light can cause photodegradation of the active components. Kanamycin B solutions should be protected from light.[2]

-

Storage of Solutions: Aqueous solutions of Kanamycin B can be stable for up to 30 days when stored at 2-8°C, provided sterility is maintained.[2] For long-term storage, lyophilization is recommended.[2]

Protocol for Accelerated Stability Testing

Accelerated stability studies are performed to predict the long-term stability of a drug substance.

-

Sample Preparation: Synthetic Kanamycin B is packaged in the proposed container closure system.

-

Storage Conditions: Samples are stored under accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.

-

Testing Frequency: Samples are withdrawn and tested at specified time points, such as 0, 1, 3, and 6 months.

-

Analytical Tests: At each time point, the samples are tested for appearance, purity (by HPLC), and the presence of degradation products.

-

Data Analysis: The data are analyzed to determine the rate of degradation and to estimate the shelf-life under normal storage conditions.

Conclusion

This technical guide has provided a comprehensive overview of the core physical and chemical properties of synthetic Kanamycin B. The tabulated data, detailed experimental protocols, and visual workflows and pathways are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for the rational design of new aminoglycoside derivatives and the development of effective and safe therapeutic agents. The provided methodologies offer a framework for the consistent and accurate characterization of synthetic Kanamycin B in a research and development setting.

References

In Silico Modeling of Karnamicin B1 Interaction with Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the in silico modeling of the interaction between Karnamicin B1 and the angiotensin-converting enzyme (ACE). Given the limited publicly available data on the specific binding energetics of this compound, this document presents the known inhibitory activities of the Karnamicin family and utilizes the well-characterized ACE inhibitor, lisinopril, as a detailed case study for the in silico workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct similar computational studies.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] A key enzyme in this pathway is the angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[2] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, and is also involved in the degradation of the vasodilator bradykinin.[2] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and other cardiovascular diseases.

Natural products are a rich source of novel bioactive compounds. The karnamicins, a family of compounds produced by the actinobacterium Lechevalieria rhizosphaerae, have been identified as potent inhibitors of ACE.[3] In particular, this compound has emerged as a compound of interest for its potential antihypertensive properties.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to investigate the interactions between small molecules and their protein targets at an atomic level.[4] This guide outlines the computational workflow for studying the interaction of this compound with ACE, providing both experimental data on Karnamicin's inhibitory activity and a detailed in silico analysis of a known ACE inhibitor as a practical example.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS pathway is a complex system involving multiple organs and hormones that collectively regulate blood pressure. The diagram below illustrates the key components and their interactions.

Quantitative Data on Inhibitor-Enzyme Interactions

While specific binding energy data for this compound is not publicly available, experimental assays have determined the half-maximal inhibitory concentration (IC50) for several members of the Karnamicin family against ACE. This data provides strong evidence of their potential as ACE inhibitors.[3]

| Compound | IC50 (µM)[3] |

| Karnamicin E1 | 0.24 |

| Karnamicin E2 | 0.56 |

| Karnamicin E3 | 1.23 |

| Karnamicin E4 | 2.87 |

| Karnamicin E5 | 4.15 |

| Karnamicin E6 | 5.81 |

| This compound | Not explicitly reported in this study, but noted as a known member of the class |

To illustrate the data generated from in silico modeling, we present a case study of the well-characterized ACE inhibitor, lisinopril. The crystal structure of the human ACE in complex with lisinopril is available in the Protein Data Bank (PDB ID: 1O86).

| Parameter | Value | Source |

| Binding Affinity | ||

| Binding Energy (kcal/mol) | -6.1 (with C-domain) | [5] |

| Interacting Residues | ||

| Hydrogen Bonds | Ala354, Glu376, Asp377, Glu384, His513, Tyr520, Tyr523 | [2][4] |

| Zinc Coordination | His383, His387, Glu411, and the C4 carboxylate oxygen of lisinopril | [6] |

| Hydrophobic Interactions | Phe512, Val518 | [6] |

Experimental Protocols

The following diagram outlines the typical workflow for the in silico modeling of a small molecule inhibitor with its protein target.

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of human ACE can be obtained from the Protein Data Bank (e.g., PDB ID: 1O86).

-

The structure of this compound can be retrieved from the PubChem database (CID: 9976081).

-

The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges using software such as AutoDock Tools.

-

The ligand structure is prepared by assigning rotatable bonds and minimizing its energy.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of ACE to encompass the potential binding pocket for the ligand. The coordinates of the active site can be determined from the co-crystallized ligand in the PDB structure.

-

-

Docking Simulation:

-

Molecular docking is performed using a program like AutoDock Vina. The software samples different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.

-

The Lamarckian Genetic Algorithm is commonly employed for this purpose.

-

-

Analysis of Results:

-

The results are analyzed to identify the binding pose with the lowest binding energy (highest affinity).

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Chimera.

-

-

System Preparation:

-

The docked protein-ligand complex from the molecular docking step is used as the starting structure.

-

The complex is placed in a periodic box and solvated with an appropriate water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

-

Production Run:

-

A production molecular dynamics simulation is run for a specified time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

-

-

Trajectory Analysis:

-

The trajectory from the simulation is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to identify key interactions that are maintained throughout the simulation.

-

-

Reagents and Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

-

Inhibitor: this compound (and a known inhibitor like captopril as a positive control)

-

Buffer: 50 mM HEPES buffer (pH 8.3) containing 300 mM NaCl.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

A solution of ACE in the buffer is pre-incubated with various concentrations of the inhibitor (this compound) for a specified time.

-

The enzymatic reaction is initiated by adding the FAPGG substrate to the wells.

-

The hydrolysis of FAPGG is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is calculated for each inhibitor concentration.

-

The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This technical guide has outlined the key considerations and methodologies for the in silico modeling of this compound's interaction with the angiotensin-converting enzyme. The experimental data on the IC50 values of the Karnamicin family strongly suggest their potential as ACE inhibitors. While specific binding energy and interaction data for this compound are not yet in the public domain, the detailed case study of lisinopril provides a robust framework for conducting and interpreting such computational studies. The integration of molecular docking and molecular dynamics simulations, complemented by in vitro enzymatic assays, represents a powerful strategy in the discovery and development of novel antihypertensive agents. Future studies providing detailed in silico data for this compound will be invaluable in further elucidating its mechanism of action and guiding its development as a potential therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular dynamics simulation and molecular docking studies of Angiotensin converting enzyme with inhibitor lisinopril and amyloid Beta Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Throughput Screening of Kanamycin B Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin B, an aminoglycoside antibiotic, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1][2][3] This mechanism makes it a valuable scaffold for the development of new antibiotic derivatives with potentially improved efficacy and reduced toxicity. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of Kanamycin B derivatives to identify lead compounds with desirable characteristics.[4] This document provides detailed application notes and protocols for establishing HTS campaigns to screen Kanamycin B derivatives for antibacterial activity and potential toxicity.

Core Principles of Screening Kanamycin B Derivatives

The primary goal of screening Kanamycin B derivatives is to identify compounds that exhibit potent antibacterial activity against a range of clinically relevant pathogens while minimizing the characteristic side effects of aminoglycosides, namely nephrotoxicity and ototoxicity.[5][6] A successful HTS cascade will employ a series of assays, starting with broad primary screens for antibacterial efficacy, followed by secondary assays to confirm activity, determine the spectrum of activity, and assess toxicity.

Section 1: Primary High-Throughput Screening for Antibacterial Activity

Application Note 1.1: Whole-Cell Bacterial Growth Inhibition Assay

This primary assay is designed to rapidly identify Kanamycin B derivatives that inhibit the growth of target bacterial strains. It is a robust, cost-effective, and highly scalable method suitable for screening large compound libraries.[7][8] The principle is based on measuring the optical density (OD) of bacterial cultures in the presence of test compounds. A reduction in OD compared to untreated controls indicates growth inhibition.

Experimental Protocol: High-Throughput Bacterial Growth Inhibition Assay

1. Materials:

- Target bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus)

- Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

- Kanamycin B derivatives library dissolved in a suitable solvent (e.g., DMSO)

- Positive control (e.g., Kanamycin B)

- Negative control (vehicle, e.g., DMSO)

- Sterile 384-well microplates

- Automated liquid handling system

- Microplate incubator capable of shaking

- Microplate reader for measuring absorbance at 600 nm (OD600)

2. Method:

- Prepare a fresh overnight culture of the target bacterial strain in the appropriate growth medium.

- On the day of the assay, dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh, pre-warmed medium. This corresponds to the early exponential growth phase.

- Using an automated liquid handler, dispense 50 µL of the diluted bacterial culture into each well of a 384-well plate.

- Add 0.5 µL of the Kanamycin B derivatives (at a stock concentration of 1 mg/mL in DMSO for a final concentration of 10 µg/mL) to the assay wells.

- Add 0.5 µL of Kanamycin B (positive control) and DMSO (negative control) to designated control wells.

- Seal the plates and incubate at 37°C with shaking (200 rpm) for 16-24 hours.

- After incubation, measure the OD600 of each well using a microplate reader.

3. Data Analysis:

- Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank))

- Compounds exhibiting a predefined threshold of inhibition (e.g., >80%) are considered "hits" and are selected for further analysis.

Data Presentation: Primary Screen Hits

| Compound ID | Bacterial Strain | Concentration (µg/mL) | % Growth Inhibition |

| KB1-001 | E. coli | 10 | 95.2 |

| KB1-002 | E. coli | 10 | 12.5 |

| KB1-003 | K. pneumoniae | 10 | 88.7 |

| ... | ... | ... | ... |

Application Note 1.2: In Vitro Protein Synthesis Inhibition Assay

For a more target-specific primary screen, an in vitro translation assay can be employed. This biochemical assay directly measures the inhibition of protein synthesis in a cell-free system, thus identifying compounds that act on the ribosome.[9][10] A common format utilizes a bacterial lysate containing all the necessary components for translation and a reporter gene (e.g., luciferase) as a template.

Experimental Protocol: In Vitro Luciferase Reporter Assay

1. Materials:

- Bacterial cell-free translation system (e.g., E. coli S30 extract)

- Plasmid DNA containing a luciferase reporter gene under the control of a bacterial promoter

- Amino acid mixture

- ATP and GTP

- Kanamycin B derivatives library

- Positive control (e.g., Kanamycin B)

- Negative control (vehicle)

- Luciferase assay reagent

- Sterile 384-well white, opaque microplates

- Luminometer

2. Method:

- Prepare the in vitro translation reaction mix according to the manufacturer's instructions, containing the S30 extract, amino acids, energy sources, and luciferase plasmid DNA.

- Dispense 20 µL of the reaction mix into each well of a 384-well plate.

- Add 0.2 µL of the Kanamycin B derivatives to the assay wells.

- Add 0.2 µL of Kanamycin B and vehicle to the control wells.

- Incubate the plate at 37°C for 1-2 hours.

- Add 20 µL of luciferase assay reagent to each well.

- Measure the luminescence signal using a luminometer.

3. Data Analysis:

- Calculate the percentage of inhibition of protein synthesis based on the reduction in the luminescence signal.

- % Inhibition = 100 * (1 - (Luminescence_compound / Luminescence_negative_control))

Data Presentation: In Vitro Protein Synthesis Inhibition

| Compound ID | Concentration (µM) | % Inhibition of Translation |

| KB1-001 | 10 | 92.1 |

| KB1-002 | 10 | 5.8 |

| KB1-003 | 10 | 85.4 |

| ... | ... | ... |

Section 2: Secondary Screening and Hit Confirmation

Hits from the primary screen should be subjected to secondary assays to confirm their activity, determine their minimum inhibitory concentration (MIC), and assess their spectrum of activity against a panel of bacterial pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows a similar principle to the primary growth inhibition assay but utilizes a serial dilution of the hit compounds to determine the lowest concentration that inhibits visible bacterial growth.

1. Method:

- Perform a 2-fold serial dilution of the hit compounds in the appropriate growth medium in a 384-well plate.

- Inoculate the wells with the target bacterial strain at a final OD600 of approximately 0.05.

- Incubate and measure the OD600 as described in the primary screening protocol.

- The MIC is defined as the lowest concentration of the compound at which no bacterial growth is observed.

Data Presentation: MIC Values of Hit Compounds

| Compound ID | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) |

| KB1-001 | 2 | 4 | 16 | 1 |

| KB1-003 | 8 | 4 | 32 | 2 |

| ... | ... | ... | ... | ... |

Section 3: High-Throughput Toxicity Screening

A critical aspect of developing new aminoglycoside derivatives is to mitigate their inherent toxicity. HTS assays for nephrotoxicity and ototoxicity are essential for early-stage deselection of toxic compounds.

Application Note 3.1: High-Throughput Nephrotoxicity Screening

Aminoglycosides can cause renal tubular toxicity.[5] An HTS assay for nephrotoxicity can be developed using a human proximal tubular epithelial cell line (e.g., HK-2) and a biomarker of cellular stress, such as heme oxygenase-1 (HO-1).[1][2]

Experimental Protocol: HO-1 Induction Assay in HK-2 Cells

1. Materials:

- HK-2 human kidney proximal tubular epithelial cells

- Cell culture medium (e.g., DMEM/F12)

- Kanamycin B derivatives

- Positive control (e.g., a known nephrotoxic compound like cisplatin)

- Negative control (vehicle)

- Anti-HO-1 antibody conjugated to a fluorescent probe

- Nuclear stain (e.g., DAPI)

- 384-well imaging plates

- High-content imaging system

2. Method:

- Seed HK-2 cells into 384-well imaging plates and allow them to adhere overnight.

- Treat the cells with various concentrations of the Kanamycin B derivatives for 24-48 hours.

- Fix, permeabilize, and stain the cells with the fluorescently labeled anti-HO-1 antibody and DAPI.

- Acquire images using a high-content imaging system.

3. Data Analysis:

- Quantify the fluorescence intensity of HO-1 staining per cell.

- An increase in HO-1 expression compared to the negative control indicates potential nephrotoxicity.

Data Presentation: Nephrotoxicity Screening Results

| Compound ID | Concentration (µM) | Fold Increase in HO-1 Expression |

| KB1-001 | 10 | 1.2 |

| KB1-003 | 10 | 4.5 |

| ... | ... | ... |

Application Note 3.2: High-Throughput Ototoxicity Screening

Aminoglycoside-induced ototoxicity is characterized by damage to the hair cells of the inner ear.[11] The zebrafish lateral line system, which contains hair cells that are homologous to those in the human inner ear, provides an excellent in vivo model for HTS of ototoxicity.

Experimental Protocol: Zebrafish Hair Cell Damage Assay

1. Materials:

- Zebrafish larvae (5-7 days post-fertilization)

- Kanamycin B derivatives

- Positive control (e.g., Kanamycin B)

- Negative control (vehicle)

- Fluorescent vital dye for hair cells (e.g., YO-PRO-1)

- 96-well imaging plates

- Automated fluorescence microscope or high-content imaging system

2. Method:

- Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.

- Add the Kanamycin B derivatives at various concentrations to the wells.

- Incubate the larvae for a defined period (e.g., 24 hours).

- Stain the larvae with a fluorescent vital dye that specifically labels damaged hair cells.

- Wash the larvae and acquire fluorescent images of the lateral line neuromasts.

3. Data Analysis:

- Quantify the number of fluorescently labeled (damaged) hair cells per neuromast.

- An increase in the number of damaged hair cells compared to the negative control indicates potential ototoxicity.

Data Presentation: Ototoxicity Screening Results

| Compound ID | Concentration (µM) | Average Number of Damaged Hair Cells per Neuromast |

| KB1-001 | 10 | 2.1 |

| KB1-003 | 10 | 15.8 |

| ... | ... | ... |

Section 4: Signaling Pathways and Experimental Workflows

Kanamycin B Mechanism of Action and HTS Workflow

Kanamycin B and its derivatives act by binding to the 16S rRNA within the 30S ribosomal subunit, which disrupts protein synthesis. This leads to the production of truncated or non-functional proteins, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of Kanamycin B derivatives.

High-Throughput Screening Workflow for Kanamycin B Derivatives

The HTS workflow is designed as a funnel, starting with a large number of compounds and progressively narrowing down to a few promising leads.

Caption: HTS workflow for Kanamycin B derivatives.

Aminoglycoside-Induced Nephrotoxicity Signaling Pathway

In renal proximal tubule cells, aminoglycosides can activate the calcium-sensing receptor (CaR), leading to the activation of downstream signaling pathways such as the PI3K-Akt and MAPK pathways, which can ultimately contribute to cell death.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. A Quantitative Approach to Screen for Nephrotoxic Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screen (HTS) – REVIVE [revive.gardp.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. journals.asm.org [journals.asm.org]

- 7. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high-throughput, whole cell assay to identify compounds active against carbapenem-resistant Klebsiella pneumoniae | PLOS One [journals.plos.org]

- 9. journals.asm.org [journals.asm.org]

- 10. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular mechanisms of aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminoglycosides induce acute cell signaling and chronic cell death in renal cells that express the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methods for the fermentation and isolation of Karnamicin B1 from bacterial culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for the fermentation and isolation of Karnamicin B1, an antibiotic with potential therapeutic applications. The protocols are based on established methodologies for the production of karnamicins from bacterial cultures.

Introduction

This compound is a naturally occurring antibiotic. Originally, a class of antibiotics known as karnamicins were reported to be isolated from the fermentation broth of Saccharothrix aerocolonigenes N806-4 in 1989.[1] More recent studies have also isolated known karnamicins from Lechevalieria rhizosphaerae NEAU-A2.[1] This document outlines the procedures for the cultivation of the producing microorganism and the subsequent extraction and purification of this compound.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of the producing microorganism. The following protocol is a comprehensive guide for the cultivation of Lechevalieria rhizosphaerae NEAU-A2 for the production of karnamicins, including this compound.

2.1. Culture Maintenance and Inoculum Development

The producing strain, Lechevalieria rhizosphaerae NEAU-A2, is maintained on ISP3 agar plates. A two-stage fermentation process is employed, starting with a seed culture to ensure a robust inoculum for the production phase.

| Parameter | Seed Culture | Production Culture |

| Microorganism | Lechevalieria rhizosphaerae NEAU-A2 | Lechevalieria rhizosphaerae NEAU-A2 |

| Medium | Tryptone Soy Broth (TSB) | ISP3 Medium |

| Temperature | 30°C | 30°C |

| Agitation | 200 rpm | 220 rpm |

| Duration | 2 days | Up to 6 days |

| Inoculum Size | Mycelium from agar plate | 5% (v/v) of seed culture |

2.2. Production Medium Composition

The production medium is crucial for obtaining a good yield of this compound.

| Component | Concentration (g/L) |

| Oatmeal | 20.0 |

| KNO₃ | 0.2 |

| MgSO₄·7H₂O | 0.2 |

| K₂HPO₄·3H₂O | 0.5 |

| Agar | 20.0 |

| pH | 7.2 |

2.3. Fermentation Process

-

Seed Culture: Aseptically inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of TSB medium with mycelium from a mature ISP3 agar plate of Lechevalieria rhizosphaerae NEAU-A2.[1] Incubate at 30°C with agitation at 200 rpm for 2 days.[1]

-

Production Culture: Inoculate a 500 mL flask containing the production medium with 5% (v/v) of the seed culture.[1]

-

Incubation: Incubate the production culture at 30°C on a rotary shaker at 220 rpm.[1] The fermentation is typically carried out for several days.

Isolation and Purification Protocol

Following fermentation, this compound is isolated and purified from the fermentation broth through a multi-step process involving extraction and chromatography.

3.1. Extraction

-

Separation of Biomass and Supernatant: Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Supernatant Extraction: Extract the supernatant multiple times with an equal volume of ethyl acetate. Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

-

Mycelial Extraction: Extract the mycelia multiple times with methanol. Concentrate the methanol extract in vacuo to an aqueous residue, which is then further extracted with ethyl acetate. Concentrate the ethyl acetate extract.

-

Pooling of Extracts: Combine the crude extracts from both the supernatant and the mycelia for further purification.[1]

3.2. Purification

A combination of chromatographic techniques is used to purify this compound from the crude extract.

3.2.1. Silica Gel Column Chromatography

-

Column Preparation: Pack a chromatography column with silica gel and equilibrate with the initial mobile phase (petroleum ether).

-

Sample Loading: Dissolve the combined crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. The polarity of the mobile phase is gradually increased.

-

Fraction Collection: Collect fractions and monitor the separation using techniques such as thin-layer chromatography (TLC).

3.2.2. Semipreparative High-Performance Liquid Chromatography (HPLC)

-

Fraction Pooling: Pool the fractions from the silica gel chromatography that contain this compound based on TLC analysis.

-

HPLC System: Use a semipreparative reversed-phase HPLC system.

-

Mobile Phase: A typical mobile phase for the separation of karnamicins is a gradient of acetonitrile in water.[1]

-

Purification: Inject the pooled fractions onto the HPLC column and elute with the mobile phase gradient. Collect the peak corresponding to this compound.

-

Final Product: Concentrate the purified fraction to obtain isolated this compound.

Experimental Workflows and Diagrams

4.1. Fermentation Workflow

Caption: Workflow for the fermentation of Lechevalieria rhizosphaerae NEAU-A2 to produce this compound.

4.2. Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound from the fermentation broth.

References

Application Note: Quantification of Kanamycin B using HPLC and LC-MS Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin is an aminoglycoside antibiotic complex consisting of three main components: Kanamycin A, B, and C. Kanamycin B is often present as a minor component in Kanamycin sulfate preparations. Due to potential differences in potency and toxicity, the accurate quantification of Kanamycin B is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note provides detailed protocols for the quantification of Kanamycin B using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods

Two primary methods are detailed for the quantification of Kanamycin B: a reversed-phase HPLC method with pre-column derivatization for UV detection and a more sensitive and specific LC-MS/MS method.

HPLC Method with UV Detection

This method relies on the separation of Kanamycin B from other components by reversed-phase chromatography, followed by UV detection. Since Kanamycin lacks a strong UV chromophore, a pre-column derivatization step is often necessary to enhance its detectability.[1][2]

LC-MS/MS Method

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of Kanamycin B, especially in complex biological matrices.[3][4] This method minimizes the need for extensive sample cleanup and derivatization.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix.

-

Pharmaceutical Formulations:

-

Accurately weigh and dissolve the sample in deionized water to achieve a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Biological Matrices (e.g., Plasma, Serum):

-

Protein Precipitation: To 250 µL of the sample, add 750 µL of acetonitrile to precipitate proteins.[3]

-

Vortex the mixture for 2 minutes and then centrifuge at 12,000 x g for 20 minutes.[3]

-

Collect the supernatant for analysis.[3]

-

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, a strong cation exchange (SCX) SPE cartridge can be used.[1]

-

Condition the cartridge with methanol and water.

-

Load the pre-treated sample.

-

Wash with a low-ionic-strength buffer.

-

Elute Kanamycin B with an ammoniated organic solvent.[1]

-

Evaporate the eluent to dryness and reconstitute in the mobile phase.

-

-

HPLC-UV Protocol

-

Derivatization (Pre-column):

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M disodium tetraborate, pH 9.0) and an organic solvent (e.g., acetonitrile or methanol).[5] An ion-pairing agent like sodium octanesulfonate (0.5 g/L) can be added to the mobile phase to improve peak shape and retention.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: Dependent on the derivatizing agent used (e.g., 265 nm for FMOC derivatives).

-

Injection Volume: 20 µL.[5]

-

LC-MS/MS Protocol

-

Chromatographic Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column can be used. A Waters Acquity UPLC Glycan BEH Amide column is a suitable option.[3]

-

Mobile Phase A: 0.1% Formic acid in Water.[3]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

-